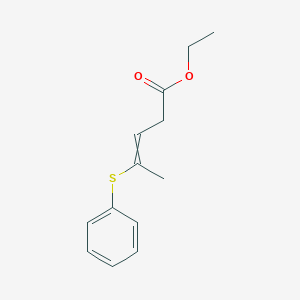
2-(1,1-Diethoxyethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Diethoxyethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound with a unique structure that includes a phosphorus atom within a dioxaphospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diethoxyethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diethyl bromoacetal with a suitable phosphorus-containing reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium sulfide, and an alcohol, such as ethanol, to facilitate the formation of the dioxaphospholane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Diethoxyethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted dioxaphospholane compounds .
Scientific Research Applications
2-(1,1-Diethoxyethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1,1-Diethoxyethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,1-dimethoxyethane: A related compound with similar reactivity but different functional groups.
Ethyl (1,1-diethoxyethyl)ethylphosphinate: Another phosphorus-containing compound with comparable chemical properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound for further study and development .
Properties
CAS No. |
94478-30-5 |
|---|---|
Molecular Formula |
C10H21O5P |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
2-(1,1-diethoxyethyl)-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C10H21O5P/c1-6-12-10(5,13-7-2)16(11)14-8(3)9(4)15-16/h8-9H,6-7H2,1-5H3 |
InChI Key |
MMHSZTREFGCQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(OCC)P1(=O)OC(C(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
